1-Cyclopropyl-1-methoxypropan-2-one
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Overview
Description
It is a colorless liquid with a pungent odor and is commonly used in the pharmaceutical and chemical industries.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-1-methoxypropan-2-one can be synthesized through various methods. One common approach involves the reaction of cyclopropylcarbinol with methoxyacetyl chloride in the presence of a base such as pyridine . The reaction typically occurs at room temperature and yields the desired product after purification.
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as distillation and crystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-1-methoxypropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Cyclopropyl-1-methoxypropan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of cyclopropyl-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for its ability to interact with specific biological targets.
Industry: It is utilized in the production of various chemicals and pharmaceuticals due to its reactivity and versatility.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-1-methoxypropan-2-one involves its interaction with molecular targets through its cyclopropyl and methoxy groups. These interactions can lead to the formation of covalent bonds with enzymes or receptors, thereby modulating their activity . The compound’s unique structure allows it to participate in various biochemical pathways, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Cyclopropyl methyl ketone: Similar in structure but lacks the methoxy group.
Cyclopropylcarbinol: Contains a hydroxyl group instead of a ketone.
Methoxyacetone: Similar but with a different alkyl group attached to the methoxy group.
Uniqueness: 1-Cyclopropyl-1-methoxypropan-2-one is unique due to its combination of a cyclopropyl ring and a methoxy group attached to a ketone. This structure imparts distinct reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Biological Activity
1-Cyclopropyl-1-methoxypropan-2-one, a compound with the chemical formula C7H12O2, is noted for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound has garnered attention due to its potential applications in drug development, including antimicrobial and anticancer properties. The following sections detail its synthesis, biological activities, mechanisms of action, and comparative analysis with similar compounds.
Synthesis
This compound can be synthesized through various methods. A common approach involves the reaction of cyclopropylcarbinol with methoxyacetyl chloride in the presence of a base such as pyridine. Industrial production often utilizes continuous flow reactors to enhance yield and purity through processes like distillation and crystallization.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics. This activity is particularly relevant in the context of increasing antibiotic resistance.
Anticancer Activity
The compound has shown promising results in anticancer studies. In vitro assays have indicated its ability to inhibit the growth of several human cancer cell lines, including:
- RKO (colorectal carcinoma)
- A-549 (lung carcinoma)
- MCF-7 (breast carcinoma)
- PC-3 (prostate carcinoma)
- HeLa (cervical carcinoma)
Table 1 summarizes the inhibitory concentrations (IC50) for these cell lines:
Cell Line | IC50 (µM) |
---|---|
RKO | 60.70 |
A-549 | 78.72 |
MCF-7 | 49.79 |
PC-3 | 49.79 |
HeLa | 78.72 |
These results indicate that this compound may act as a potential lead compound for further development in cancer therapeutics .
The mechanism of action involves the interaction of this compound with specific molecular targets within cells. Its cyclopropyl and methoxy groups facilitate covalent bonding with enzymes or receptors, modulating their activity and leading to cellular responses that inhibit proliferation or induce apoptosis in cancer cells .
Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
Compound | Structure Description | Notable Activities |
---|---|---|
Cyclopropyl methyl ketone | Lacks methoxy group | Moderate antimicrobial properties |
Cyclopropylcarbinol | Contains hydroxyl group instead of a ketone | Limited biological activity |
Methoxyacetone | Different alkyl group attached to methoxy | Minimal anticancer properties |
The combination of a cyclopropyl ring and a methoxy group in this compound contributes to its distinct reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications .
Study on Anticancer Activity
In a recent study published in Journal of Medicinal Chemistry, researchers evaluated various derivatives of cyclopropane compounds, including this compound, against human tumor cell lines. The study found that derivatives exhibited varying degrees of cytotoxicity, with some achieving over 70% inhibition at specific concentrations .
Evaluation Against Leishmania
Another study assessed the leishmanicidal activity of cyclopropane derivatives against Leishmania mexicana. The results indicated that certain derivatives had IC50 values below 1 µM, showcasing significant anti-leishmanial potential comparable to standard treatments .
Properties
IUPAC Name |
1-cyclopropyl-1-methoxypropan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-5(8)7(9-2)6-3-4-6/h6-7H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBJJLAFMMIQODH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C1CC1)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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